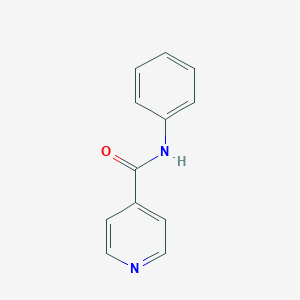

N-Phenylisonicotinamide

Cat. No. B188823

Key on ui cas rn:

3034-31-9

M. Wt: 198.22 g/mol

InChI Key: FCTZHFATVFONMW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07425639B2

Procedure details

As described in Synthetic Communications 1997, 27, 1075-1086, a 4-necked RBF equipped with an overhead stirrer and a J-Kem internal temperature probe was placed N-phenylisonicotinamide (35.7 g, 0.18 mol) and anhydrous THF (700 ml). All material appeared to go into solution. This mixture was cooled to −69° C. in a dry ice/IPA bath. To this was slowly added nBuLi (158 ml of a 2.5 M solution in Hexanes) in three portions. While adding the first equivalent of nBuLi, an exotherm was observed raising the temperature to ca. −41° C. The orange reaction mixture was slightly heterogeneous. This was allowed to slowly warm to −5 to 0° C. over 1.5 hrs in a ice/brine bath. The reaction mixture was recooled to −72° C. and 1,2-dibromoethane (36 g, 0.189 mol) in 15 ml of THF was added. A slight exotherm was observed rising to −62° C. The reaction mixture was allowed to stir overnight. The reaction mixture was poured into a flask containing 10 vol. SiO2. Methanol (100 ml) was added and the mixture was concentrated under reduced pressure. The dried silica gel was then placed on top of a bed of silica gel. The plug of silica gel was washed with 40% ethyl acetate/Hexane as eluent. Concentration of 10 liters of solvent afforded an off-white solid. The material was placed in vacuum drying at 60° C. overnight to provide 34 g (68% th) of an off-white solid.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Hexanes

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([NH:7][C:8](=[O:15])[C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li]CCCC.[Br:21]CCBr.CO>C1COCC1>[C:1]1([NH:7][C:8](=[O:15])[C:9]2[CH:14]=[CH:13][N:12]=[CH:11][C:10]=2[Br:21])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

35.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NC(C1=CC=NC=C1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

Step Five

|

Name

|

|

|

Quantity

|

36 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCBr

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Seven

[Compound]

|

Name

|

Hexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-69 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a 4-necked RBF equipped with an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

an exotherm was observed raising the temperature to ca. −41° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to slowly warm to −5 to 0° C. over 1.5 hrs in a ice/brine bath

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recooled to −72° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was observed rising to −62° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was poured into a flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 10 vol. SiO2

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mixture was concentrated under reduced pressure

|

WASH

|

Type

|

WASH

|

|

Details

|

The plug of silica gel was washed with 40% ethyl acetate/Hexane as eluent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Concentration of 10 liters of solvent afforded an off-white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying at 60° C. overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide 34 g (68% th) of an off-white solid

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)NC(C1=C(C=NC=C1)Br)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |